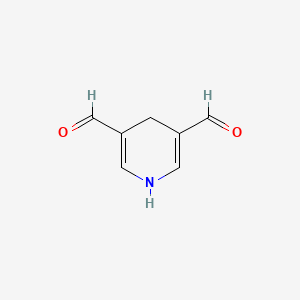

1,4-Dihydropyridine-3,5-dicarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

61354-90-3 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

1,4-dihydropyridine-3,5-dicarbaldehyde |

InChI |

InChI=1S/C7H7NO2/c9-4-6-1-7(5-10)3-8-2-6/h2-5,8H,1H2 |

InChI Key |

MGXRBBRGRNETDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CNC=C1C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dihydropyridine 3,5 Dicarbaldehyde

Classic Hantzsch Cyclocondensation Approaches

The Hantzsch synthesis is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org To obtain the target 1,4-dihydropyridine-3,5-dicarbaldehyde, the β-ketoester component must be conceptually replaced with a reactant that can generate the aldehyde functionalities at the C3 and C5 positions.

Three-Component Cyclocondensation Procedures

The foundational Hantzsch synthesis is a one-pot reaction that combines an aldehyde, a β-dicarbonyl compound, and ammonia or ammonium (B1175870) acetate. wjpmr.comsharif.edu The mechanism involves an initial Knoevenagel condensation of the aldehyde with one equivalent of the β-dicarbonyl compound, while a second equivalent of the β-dicarbonyl compound reacts with ammonia to form an enamine. organic-chemistry.org A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine (B1200194) ring. researchgate.net For the synthesis of the title compound, a β-ketoaldehyde or a protected equivalent would be the necessary starting material in place of the more common β-ketoester.

Modified Hantzsch Processes

Modifications to the original Hantzsch protocol have been developed to improve yields, shorten reaction times, and broaden the scope of accessible derivatives. thermofisher.com These modifications often involve the use of different catalysts or reaction conditions. For instance, tetraethyl orthosilicate (B98303) has been employed as a water scavenger to drive the reaction forward, leading to good yields and shorter reaction times. researchgate.net While these modifications are typically applied to the synthesis of dicarboxylate esters, nih.govresearchgate.net the principles could be adapted for the synthesis of the dicarbaldehyde, provided a suitable β-dicarbonyl precursor is used.

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents and catalysts, and improve energy efficiency.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved product yields. bioorganica.org.ua The application of microwave heating to the Hantzsch synthesis has been widely reported for 1,4-dihydropyridine-3,5-dicarboxylates, with reactions often completing in minutes rather than hours. nih.govtubitak.gov.tr These solvent-free or aqueous-based microwave-assisted protocols offer a significant green advantage. researchgate.net A similar approach for this compound would involve the microwave-assisted condensation of an aldehyde, an appropriate β-ketoaldehyde equivalent, and an ammonia source. tubitak.gov.tr

| Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Aldehyde, β-ketoester, Ammonium Acetate | Domestic MW oven (90W), Solvent-free | 3-5 min | 85-95 | bioorganica.org.ua |

| Aldehyde, β-ketoester, Ammonium Bicarbonate | MW (150W), 120°C, Solvent-free | 20-25 min | 38-90 | researchgate.net |

| Aldehyde, Alkyl Acetoacetate, Ammonium Acetate | MW irradiation, Ethanol (B145695) | Not specified | High | tubitak.gov.trtubitak.gov.tr |

Catalyst-Free Reactions

Developing synthetic methods that proceed without a catalyst is a key goal of green chemistry, as it simplifies purification and reduces waste. Several catalyst-free methods for Hantzsch-type reactions have been reported, often under solvent-free conditions or in water. researchgate.net For example, the one-pot synthesis of 1,4-dihydropyridine derivatives has been achieved by reacting an aldehyde, a β-ketoester, and ammonium bicarbonate under microwave irradiation without any added catalyst. researchgate.net This strategy avoids the use of potentially toxic or expensive catalysts.

Ionic Liquid Mediated Syntheses

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. jcsp.org.pk They can also act as catalysts. The Hantzsch synthesis of symmetrical 1,4-dihydropyridine derivatives has been successfully carried out in chloroaluminate ionic liquids like [Bmim]Cl·AlCl3, which serves as both the solvent and a Lewis acid catalyst. jcsp.org.pk This method shortens reaction times to 2-4 hours and allows for the ionic liquid to be reused multiple times without a decrease in yield. jcsp.org.pk Another ionic liquid, [Bmim]OH, has been used for the synthesis of unsymmetrical 1,4-dihydropyridines, with reaction times also being significantly reduced. researchgate.net

| Ionic Liquid | Reactants | Reaction Time | Yield (%) | Reusability | Reference |

| [Bmim]Cl·AlCl3 | Aldehyde, Dicarbonyl compounds, Ammonium acetate | 2-4 h | 70-90 | Up to 5 times | jcsp.org.pk |

| [Bmim]OH | Aromatic aldehydes, Methyl/Ethyl acetoacetate, Ammonium acetate | Short | 60-90 | Up to 5 times | researchgate.net |

Advanced Synthetic Strategies for this compound

The synthesis of this compound and its derivatives is a focal point of research due to their significance as precursors to valuable pharmaceutical compounds. Advanced synthetic strategies have been developed to afford these structures with high efficiency, selectivity, and diversity. These methods move beyond classical approaches, offering novel catalytic systems and reaction designs.

N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Desymmetrization of Prochiral 1,4-Dihydropyridine-3,5-dicarbaldehydes

A significant advancement in the synthesis of chiral 1,4-dihydropyridines (DHPs) involves the enantioselective desymmetrization of prochiral 1,4-dihydropyridine-3,5-dicarbaldehydes using N-Heterocyclic Carbene (NHC) organocatalysis. researchgate.netresearchgate.net This strategy enables the selective functionalization of one of two identical aldehyde groups on a symmetrical starting material, thereby creating a chiral center with high enantioselectivity.

The reaction is catalyzed by chiral NHCs under oxidative conditions, which has been successfully applied to the synthesis of highly enantiomerically enriched 1,4-dihydropyridines from 3,5-dicarbaldehyde substrates. researchgate.net The resulting 5-formyl-1,4-DHP-3-carboxylates can be further elaborated to access pharmaceutically important 1,4-DHP-3,5-dicarboxylates, commonly known as Hantzsch esters. researchgate.netresearchgate.net

The mechanism of this transformation is believed to proceed through the formation of a Breslow intermediate. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations suggest that the enantioselectivity is determined in the transition state during the oxidation of this intermediate by an external quinone oxidant. researchgate.netresearchgate.net This method represents a powerful tool for accessing chiral DHP frameworks from readily available prochiral dialdehydes. researchgate.net

Table 1: Key Features of NHC-Catalyzed Enantioselective Desymmetrization

| Feature | Description |

| Catalyst Type | Chiral N-Heterocyclic Carbene (NHC) |

| Substrate | Prochiral 1,4-Dihydropyridine-3,5-dicarbaldehydes |

| Reaction Type | Enantioselective Desymmetrization |

| Key Intermediate | Breslow Intermediate |

| Oxidant | External Quinone |

| Product | Chiral 5-formyl-1,4-DHP-3-carboxylates |

| Significance | Access to enantiomerically enriched Hantzsch esters |

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. rsc.org This approach is particularly valuable for the synthesis of structurally diverse 1,4-dihydropyridines due to its atom economy and operational simplicity. rsc.org

One notable example is an autocatalytic four-component reaction for the synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles, a related class of compounds. arkat-usa.orgresearchgate.net This reaction involves the condensation of 2,6-dihalogen-substituted benzaldehydes, malononitrile (B47326), and a cyclic amine. arkat-usa.org The amine in this process serves a dual role; it acts as a base to deprotonate malononitrile and also as a reagent that incorporates into the final dihydropyridine (B1217469) structure at the cyclization stage. arkat-usa.org This autocatalytic nature makes the process environmentally friendly as it minimizes waste. arkat-usa.org The resulting 1,4-dihydropyridine-3,5-dicarbonitriles are synthesized in good yields through this facile and efficient pseudo four-component approach. arkat-usa.orgresearchgate.net

Autocatalytic Double Sigma-Bond C(sp2)–N Transamination Metathesis

A novel and highly efficient strategy for the synthesis of N-substituted 1,4-dihydropyridines (1,4-DHPs) is the autocatalytic double σ-bond C(sp2)–N transamination metathesis. chemrxiv.orgchemrxiv.org This reaction allows for the conversion of one amine to another in a cyclic substrate under exceptionally mild and environmentally friendly conditions, without the need for an external catalyst. chemrxiv.orgresearchgate.net

The methodology provides rapid and atom-economical access to N-substituted 1,4-DHPs, which are privileged structures in bioactive compounds and functional materials. chemrxiv.orgchemrxiv.org The reaction proceeds at room temperature, typically within a few hours, and results in very good to excellent yields (up to 95%). chemrxiv.orgnih.gov

The process is a four-step domino reaction involving an aza-Michael addition, ring-opening, intramolecular aza-Mannich reaction, and an elimination step. chemrxiv.org A key feature of this transformation is that an in situ formed species, such as pyrrolidine, acts as an autocatalyst. chemrxiv.org More detailed studies have revealed that the in situ-formed pyrrolidinium (B1226570) salt functions as a hydrogen bond donor (HBD) organoautocatalyst in this multi-step domino process. nih.govresearchgate.net This autocatalytic transamination metathesis offers a powerful tool for the rapid structural diversification of 1,4-DHPs. chemrxiv.org

Enaminone-Based Syntheses for 1,4-Dihydropyridine-3,5-dicarbaldehydes

Enaminones are versatile building blocks in organic synthesis, and they have been effectively utilized in the preparation of 1,4-dihydropyridine derivatives. A notable method involves a parallel solution-phase synthesis of N-substituted dimethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates. nih.gov

This synthesis starts from dimethyl acetone-1,3-dicarboxylate and can proceed through two main variations. The first approach involves the preparation of bis-enaminone reagents, which then undergo cyclization with primary amines through a double substitution of the dimethylamino groups to yield the desired dihydropyridines. nih.gov

A second variation consists of first preparing monoenaminone reagents. These intermediates then react with primary amines to substitute the dimethylamino group, followed by a cyclization step with N,N-dimethylformamide dimethylacetal (DMFDMA) to form the final 1,4-dihydropyridine ring. nih.gov A significant advantage of this enaminone-based methodology is the ability to generate a library of compounds with a simple filtration workup, making it suitable for combinatorial chemistry applications. nih.gov

Table 2: Comparison of Enaminone-Based Synthetic Routes

| Route | Key Intermediate | Second Reagent | Key Transformation |

| Variation 1 | Bis-enaminone | Primary Amine | Double substitution and cyclization |

| Variation 2 | Monoenaminone | Primary Amine, then DMFDMA | Sequential substitution and cyclization |

Ceric Ammonium Nitrate (B79036) (CAN) Catalysis

Ceric ammonium nitrate (CAN) is an efficient and versatile catalyst for various organic transformations, including the synthesis of 1,4-dihydropyridines. It is particularly effective in promoting the classical Hantzsch reaction, which is a multicomponent condensation of an aldehyde, a beta-ketoester, and ammonia or an ammonium salt. jconsortium.comijcrt.org

The use of CAN as a catalyst offers several advantages, such as mild reaction conditions, high yields, and often shorter reaction times. researchgate.netias.ac.in It has been successfully employed in the one-pot synthesis of polyhydroquinoline derivatives via a modified Hantzsch reaction. researchgate.net The catalytic activity of CAN is attributed to its Lewis acidic nature. researchgate.net This methodology is considered environmentally friendly, especially when conducted in solvents like ethanol or even water, and the catalyst is inexpensive and readily available. ijcrt.orgrsc.org The reaction can be carried out at room temperature, making it an energy-efficient process. ijcrt.orgresearchgate.net

Derivatization and Reaction Pathways of 1,4 Dihydropyridine 3,5 Dicarbaldehyde

Formation of Schiff Bases

The aldehyde groups of 1,4-dihydropyridine-3,5-dicarbaldehyde readily undergo condensation reactions with primary amines to form Schiff bases (or imines). This reaction typically involves refluxing the dicarbaldehyde with two equivalents of a primary amine in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.netgoogle.com The resulting products are bis-Schiff bases, where both aldehyde groups have been converted to imine functionalities. These imines are often stable compounds but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems. nih.gov

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. A wide variety of aromatic and aliphatic amines can be utilized in this reaction, allowing for the introduction of diverse substituents and properties into the final molecule.

| Amine Reactant (R-NH₂) | Product (bis-Schiff Base) |

| Aniline | 4-Aryl-1,4-dihydropyridine-3,5-bis(phenyliminomethyl) |

| p-Toluidine | 4-Aryl-1,4-dihydropyridine-3,5-bis(p-tolyliminomethyl) |

| Benzylamine | 4-Aryl-1,4-dihydropyridine-3,5-bis(benzyliminomethyl) |

| Ethanolamine | 4-Aryl-1,4-dihydropyridine-3,5-bis((2-hydroxyethyl)iminomethyl) |

Cyclization Reactions

The aldehyde functionalities, particularly after conversion to Schiff bases, provide reactive sites for subsequent intramolecular or intermolecular cyclization reactions, leading to the formation of various fused or appended heterocyclic rings.

Derivatives of 4-thiazolidinone (B1220212) can be synthesized from this compound in a two-step process. The first step is the formation of a bis-Schiff base as described in section 3.1. In the second step, the resulting bis-imine undergoes a cyclocondensation reaction with a thiol-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). nih.gov

This reaction involves the nucleophilic addition of the thiol group to the imine carbon, followed by an intramolecular cyclization via amide formation to construct the five-membered 4-thiazolidinone ring. When starting with the dicarbaldehyde, two equivalents of thioglycolic acid are used to form a bis(4-thiazolidinone) derivative, with the two heterocyclic rings appended to the 3 and 5 positions of the central dihydropyridine (B1217469) core. The reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a solvent like dioxane or benzene, sometimes with a catalyst such as anhydrous zinc chloride. nih.gov

| Schiff Base Precursor (from R-NH₂) | Reagent | Resulting Derivative |

| bis(phenyliminomethyl) | Thioglycolic Acid | bis(3-phenyl-4-oxothiazolidin-2-yl) |

| bis(p-tolyliminomethyl) | Thioglycolic Acid | bis(3-p-tolyl-4-oxothiazolidin-2-yl) |

| bis(4-chlorophenyliminomethyl) | Thioglycolic Acid | bis(3-(4-chlorophenyl)-4-oxothiazolidin-2-yl) |

The synthesis of isoxazole (B147169) derivatives from this compound is a potential pathway based on established methods for isoxazole formation. A common strategy for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Starting with the dicarbaldehyde, the proposed pathway would involve:

Dioxime Formation: Reaction of the dicarbaldehyde with two equivalents of hydroxylamine (B1172632) (NH₂OH) to convert both aldehyde groups into oximes.

Nitrile Oxide Generation: The resulting dioxime can then be oxidized, typically using an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite, to generate two nitrile oxide functionalities in situ.

Cycloaddition: The highly reactive bis(nitrile oxide) intermediate can then be trapped by a dipolarophile, such as an alkyne (R-C≡C-R'), to yield a 3,5-disubstituted bis-isoxazole derivative linked at the 3 and 5 positions of the dihydropyridine ring. This cycloaddition reaction generally proceeds with high regioselectivity.

Transformations at the Aldehyde Functionalities

Beyond cyclizations, the aldehyde groups are susceptible to a variety of other chemical transformations, including selective oxidation. A notable example is the enantioselective desymmetrization of prochiral 1,4-dihydropyridine-3,5-dicarbaldehydes through oxidative N-heterocyclic carbene (NHC) catalysis.

This process utilizes a chiral NHC catalyst to selectively oxidize one of the two aldehyde groups to a carboxylate, which is then esterified in the presence of an alcohol. This reaction breaks the symmetry of the starting molecule, yielding a chiral 5-formyl-1,4-dihydropyridine-3-carboxylate with high enantioselectivity. The process is dependent on the choice of catalyst, oxidant, base, and alcohol nucleophile.

| Catalyst | Oxidant | Base | Nucleophile | Yield (%) | er (enantiomeric ratio) |

| Aminoindanol-derived NHC | Quinone | DIPEA | Ethanol | 82 | 97.5:2.5 |

| Aminoindanol-derived NHC | Quinone | TEA | Ethanol | 75 | 96.5:3.5 |

| Aminoindanol-derived NHC | Quinone | KHMDS | Ethanol | 80 | 90.0:10.0 |

| Aminoindanol-derived NHC | Quinone | K₃PO₄ | Ethanol | 73 | 92.0:8.0 |

Data sourced from a study on NHC-catalysed desymmetrization. DIPEA = N,N-diisopropylethylamine; TEA = triethylamine; KHMDS = potassium bis(trimethylsilyl)amide.

Functionalization at the Dihydropyridine Ring System

The 1,4-dihydropyridine (B1200194) ring itself is a reactive entity, susceptible to oxidation and substitution reactions.

Aromatization: One of the most common reactions of the 1,4-DHP scaffold is oxidation to the corresponding aromatic pyridine (B92270) derivative. This dehydrogenation can be achieved using a wide variety of oxidizing agents, such as nitric acid, ceric ammonium (B1175870) nitrate (B79036) (CAN), or manganese dioxide. This transformation is often driven by the thermodynamic stability of the resulting aromatic pyridine ring.

N-Alkylation: The nitrogen atom at the 1-position of the 1,4-DHP ring can be functionalized through alkylation. The reaction of a 1,4-DHP with an alkyl halide in the presence of a base can lead to the formation of N-alkylated derivatives. This modification can significantly alter the chemical and physical properties of the molecule.

Radical Reactions: Under oxidative conditions, 1,4-dihydropyridines can undergo homolytic cleavage to form Csp³-centered radicals at the 4-position. This radical can then participate in further reactions, such as the C-H alkylation of other heterocyclic compounds. This pathway represents a net decarbonylative alkylation, providing an alternative to traditional methods that might require harsher conditions.

Substituent Effects on C-3, C-4, C-5, C-1 (N-1), C-2, and C-6 Positions

The pharmacological profile of 1,4-dihydropyridine derivatives is highly dependent on the nature and position of substituents on the DHP ring. Structure-activity relationship (SAR) studies on analogous 1,4-DHP compounds, particularly calcium channel blockers, have elucidated the distinct roles played by substituents at each position.

C-4 Position: The substituent at the C-4 position is a critical determinant of activity. Typically, an aryl ring (such as a phenyl or substituted phenyl group) at this position is essential for optimal calcium channel modulating properties. researchgate.net The nature and placement of substituents on this aryl ring can significantly influence potency and tissue selectivity. researchgate.net

C-3 and C-5 Positions: These positions are crucial for activity and are typically occupied by electron-withdrawing groups, such as esters or, in the parent compound, aldehydes. researchgate.net Modifications at these sites, for instance, by converting the aldehyde groups to esters or amides, can modulate the compound's activity and selectivity. researchgate.netnih.gov The introduction of nitrooxyalkylester groups at the C-3 and C-5 positions has been shown to produce potent antihypertensive effects. nih.gov

N-1 Position: The N-1 position is vital for activity, and it is generally required to be unsubstituted (N-H). researchgate.net The hydrogen atom at this position is believed to be important for hydrogen bonding with the receptor. researchgate.net Substitutions at the N-1 position often lead to a significant decrease or complete loss of biological activity. researchgate.net

| Ring Position | Typical Substituent | Role in Biological Activity |

| C-4 | Aryl group (e.g., phenyl) | Crucial for optimizing potency and selectivity. researchgate.net |

| C-3, C-5 | Electron-withdrawing groups (e.g., CHO, COOR) | Influences activity and tissue selectivity. researchgate.netresearchgate.net |

| C-2, C-6 | Small alkyl groups (e.g., CH₃) | Tolerated by the receptor; influences conformation. researchgate.net |

| N-1 | Unsubstituted (N-H) | Essential for activity; involved in hydrogen bonding. researchgate.net |

Introduction of Chiral Centers and Enantiopure Derivatives

When the substituents at the C-3 and C-5 positions are different, or when the C-4 aryl group is unsymmetrically substituted, the C-4 carbon becomes a chiral center. researchgate.net The enantiomers of these unsymmetrical 1,4-DHPs often exhibit significantly different pharmacological activities and may even have opposing effects (e.g., calcium channel antagonist vs. agonist). eurekaselect.com

A key strategy for synthesizing enantiopure derivatives from this compound involves the organocatalytic enantioselective desymmetrization of this prochiral molecule. eurekaselect.com This approach does not build the chiral DHP core from scratch but rather introduces chirality by selectively modifying one of the two identical aldehyde groups. One reported method uses a chiral N-heterocyclic carbene (NHC) catalyst, an external oxidant, and an alcohol nucleophile. This reaction leads to the highly enantioselective formation of 5-formyl-1,4-DHP-3-carboxylates, effectively converting the prochiral dicarbaldehyde into a chiral, enantiopure derivative. This method represents a promising pathway to access pharmacologically important chiral 1,4-DHP molecules. eurekaselect.com

Chemoenzymatic Transformations

Chemoenzymatic methods offer a powerful alternative for creating enantiopure 1,4-DHP derivatives by leveraging the high stereoselectivity of enzymes. While direct enzymatic modification of the aldehyde groups in this compound is less commonly documented, analogous transformations on related dicarboxylate compounds highlight the potential of this strategy.

The core principle is the asymmetrization of a symmetrical, prochiral 1,4-DHP. For example, prochiral 1,4-dihydropyridine-3,5-dicarboxylates, which have two identical ester groups, can be hydrolyzed enantioselectively by lipases, such as Candida antarctica lipase (B570770) B. The enzyme selectively hydrolyzes one of the two ester groups, yielding a chiral monoacid derivative with high enantiomeric excess. The enantioselectivity of these reactions can often be tuned by changing the solvent system. This enzymatic asymmetrization strategy is a key step in producing enantiomerically pure 1,4-DHP intermediates for chiral drug synthesis.

| Enzyme | Substrate Type | Transformation | Outcome |

| Candida antarctica lipase B | Prochiral bis(ethoxycarbonylmethyl) 1,4-DHP-3,5-dicarboxylates | Enantioselective hydrolysis | Chiral monoacid derivative with high enantiomeric excess (68-97%). |

| Candida rugosa lipase | Prochiral bis[(isobutyryloxy)methyl] 1,4-DHP-3,5-dicarboxylate | Enantioselective asymmetrization | Chiral monoester with excellent enantiomeric excess (≥99%). |

Electrocatalytic Carboxylation

Electrocatalytic carboxylation is an emerging derivatization pathway for introducing carboxylic acid groups onto the 1,4-DHP scaffold. This method provides a route to novel DHP derivatives by utilizing carbon dioxide as a C1 source. Research has demonstrated the successful electro-carboxylation of tetrasubstituted-1,4-dihydropyridines, specifically targeting the C-2 and C-6 positions.

The process typically involves the electrochemical reduction of a halide derivative of a 1,4-DHP, such as a diethyl 2,6-bis(bromomethyl)-4-substituted-1,4-dihydropyridine-3,5-dicarboxylate. The reaction is carried out in an undivided cell using specific electrodes, for example, a magnesium anode and a platinum cathode. This electrocatalytic process converts the bromomethyl groups at the C-2 and C-6 positions into acetic acid moieties, yielding novel dicarboxylic acid derivatives of 1,4-DHP. This transformation significantly enhances the polarity of the molecule and can lead to derivatives with different biological properties.

Glycosylated Derivatives

Glycosylation, the attachment of sugar moieties to the 1,4-DHP core, represents another pathway to create novel derivatives with potentially altered solubility, bioavailability, and target-binding properties. Synthetic strategies have been developed to introduce glycosyl groups at various positions of the 1,4-DHP ring.

One approach is a three-component reaction using an anomeric sugar aldehyde (e.g., galactose, mannose, or ribose derivatives), a β-keto ester, and an aminocrotonate to produce C(4)-glycosylated 1,4-DHPs in high yields. An alternative two-component cyclocondensation method involves reacting different glycosylated β-amino acrylates (sugar enamines) with an enone, which results in the formation of C(6)-glycosylated 4-phenyl-substituted DHPs.

Structural Elucidation and Theoretical Studies of 1,4 Dihydropyridine 3,5 Dicarbaldehyde and Its Derivatives

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable tools for the characterization of 1,4-dihydropyridine-3,5-dicarbaldehyde and its analogs. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within the 1,4-dihydropyridine (B1200194) ring system.

In the ¹H NMR spectra of 1,4-dihydropyridine derivatives, the proton on the nitrogen atom (N-H) of the dihydropyridine (B1217469) ring typically appears as a broad singlet. For instance, in a series of synthesized 1,4-dihydropyridine derivatives, the N-H proton signal was observed in the range of δ 5.54–7.77 ppm. nih.gov The protons of the aldehyde groups (-CHO) in this compound derivatives are expected to resonate at lower field, as exemplified by a derivative where these protons appear as a singlet at δ 9.8-9.9 ppm. researchgate.net The protons attached to the double bonds of the dihydropyridine ring (C=CH) generally appear in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the carbonyl groups in the aldehyde moieties are characteristically found at the downfield end of the spectrum. The olefinic carbons of the dihydropyridine ring typically resonate in the region of δ 100-150 ppm. For example, in a study of various 1,4-dihydropyridine derivatives, the signals for C-3 and C-5 were observed at approximately 100 ppm, while the signals for C-2 and C-6 appeared at around 146 ppm.

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| N-H | 5.5 - 9.2 | C=O (aldehyde) | >180 |

| C-H (aldehyde) | 9.0 - 10.0 | C=C | 100 - 150 |

| C=C-H | 6.5 - 8.0 | C4 | ~35-45 |

| C4-H | ~4.7 | CH₂ (substituent) | Varies |

| CH₃ (substituent) | ~2.2 | CH₃ (substituent) | ~18-20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to the various vibrational modes of their functional groups.

A prominent feature in the IR spectrum is the stretching vibration of the N-H bond, which typically appears as a sharp band in the region of 3300–3400 cm⁻¹. researchgate.netresearchgate.net The C=O stretching vibration of the aldehyde groups gives rise to a strong absorption band in the range of 1680–1722 cm⁻¹. researchgate.net The C=C stretching vibrations of the dihydropyridine ring are generally observed in the region of 1600–1690 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule are also present.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 |

| C=O (aldehyde) | Stretching | 1680 - 1722 |

| C=C | Stretching | 1600 - 1690 |

| C-H (aromatic) | Stretching | ~3030 |

| C-H (aliphatic) | Stretching | ~2950 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 1,4-dihydropyridine derivatives, mass spectrometry confirms the molecular weight, which is essential for verifying the successful synthesis of the target compound. nih.govresearchgate.netresearchgate.net The fragmentation patterns can help to elucidate the structure by showing the loss of specific substituents.

UV/Vis Spectrophotometry

UV/Visible (UV/Vis) spectrophotometry provides information about the electronic transitions within a molecule. 1,4-dihydropyridine derivatives typically exhibit strong absorption bands in the UV region. The position of the absorption maximum (λmax) is influenced by the substituents on the dihydropyridine ring. Generally, these compounds show a characteristic absorption peak in the range of 350–370 nm, which is attributed to the 1,4-dihydropyridine structure. mdpi.com Upon oxidation to the corresponding pyridine (B92270) derivative, a new peak appears in the 260–280 nm region. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to confirm the purity and empirical formula of the synthesized 1,4-dihydropyridine derivatives. nih.govresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data and to gain deeper insights into the structural and electronic properties of molecules. Methods such as Density Functional Theory (DFT) are employed to study 1,4-dihydropyridine derivatives. nih.gov

These computational studies can be used to:

Optimize the molecular geometry to predict the most stable conformation.

Calculate theoretical vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of absorption bands.

Predict NMR chemical shifts, which can assist in the interpretation of experimental NMR spectra.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule.

Perform molecular docking studies to investigate the binding interactions of these compounds with biological targets, such as the L-type calcium channel. bohrium.com

These theoretical models are valuable for understanding the structure-activity relationships of 1,4-dihydropyridine derivatives and for the rational design of new compounds with desired properties. bohrium.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of 1,4-dihydropyridine derivatives to understand their structural characteristics and biological activity. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in optimizing molecular geometries, analyzing vibrational spectra, and determining electronic properties. nih.govresearchgate.net

Key applications of DFT in the study of 1,4-DHP derivatives include:

Geometry Optimization: DFT is used to find the lowest energy conformation of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to determine the molecule's electronic band gap. This gap is a critical parameter for assessing the molecule's reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity Descriptors: DFT allows for the calculation of global reactive descriptors and Fukui functions, which help in identifying the most reactive sites within a molecule and predicting its interaction with other chemical species. nih.gov

QSAR Models: DFT-calculated molecular descriptors, such as HOMO energy, dipole moment, and solvation energy, are used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural properties of the compounds with their biological activities, such as antihypertensive effects. researchgate.net For instance, a QSAR analysis indicated that the energy of the HOMO, dipole moment, and solvation energy are crucial parameters for the biological activity of certain 1,4-DHP derivatives. researchgate.net

| Derivative Studied | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB) | B3LYP | Molecular geometry optimization, vibrational analysis, FMO, MEP, and NBO analysis were performed to understand structural characteristics related to biological activity. | nih.gov |

| Diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF) | B3LYP | Quantum chemical calculations were used to determine reactivity and stability, correlating with potential biological interactions. | nih.gov |

| Various antihypertensive 1,4-DHP derivatives | DFT | Developed a QSAR model indicating HOMO energy, dipole moment, and solvation energy are crucial for bioactivity. | researchgate.net |

| Asymmetrical 1,4-DHP derivatives | DFT | Calculations were used to select suitable reactants to increase reaction yield from 36% to 74% without a catalyst. | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.govfiveable.me This technique is invaluable for studying the dynamic behavior of 1,4-dihydropyridine derivatives and their interactions with biological macromolecules, such as ion channels and enzymes. mdpi.com

MD simulations provide insights into:

Binding Mode and Interactions: MD simulations refine the initial poses of ligands obtained from molecular docking. They help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity. nih.govrsc.org For example, simulations have been used to identify key amino acid residues in calcium channels (Cav1.2 and Cav3.1) and P-glycoprotein that interact with DHP ligands. nih.govnih.gov

Conformational Changes: These simulations can reveal how the binding of a DHP derivative might induce conformational changes in the target protein, which is often essential for its biological function or inhibition. mdpi.com They can also identify alternative binding pockets and dynamic conformations of the target enzyme. mdpi.com

| System Studied | Simulation Goal | Key Findings | Reference |

|---|---|---|---|

| Novel 1,4-DHP derivatives and Cav3.1 calcium channel | Elucidate inhibition mechanism and selectivity. | Identified key hydrophobic amino acid residues on IIIS6 and IVS6 segments as important for binding. | nih.gov |

| 1,4-DHP derivatives as P-glycoprotein inhibitors | Reveal main interactions between DHPs and P-gp. | Emphasized the crucial role of residues Gln912, Ser909, Arg905, Ser474, and Val472 in ligand binding. | nih.gov |

| 1,4-DHP derivatives and L-type calcium channel Cav1.2 | Explore structural requirements for binding. | Ligands fit into a hydrophobic pocket; aryl–aryl interactions with Phe1129 or Tyr1508 were identified. | rsc.org |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. The surface is generated by partitioning the crystal electron density into molecular fragments. pnrjournal.com

Key aspects of Hirshfeld surface analysis for 1,4-DHP derivatives include:

Visualization of Intermolecular Contacts: The Hirshfeld surface is often colored using a red-blue-white scheme based on a normalized contact distance (d_norm), where red spots indicate close contacts (e.g., hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. ias.ac.in

Understanding Crystal Packing: This analysis helps in understanding how molecules are arranged in the solid state and which forces are dominant in holding the crystal together. For instance, in one study of a 1,4-DHP derivative, Hirshfeld analysis revealed that H···H interactions contributed the most to the intermolecular forces, followed by other contacts. bohrium.com

| Interaction Type | Contribution (%) |

|---|---|

| N···H/H···N | 27.1 |

| H···H | 17.6 |

| C···H/H···C | 13.6 |

| O···H/H···O | 9.3 |

| Data for 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile. nih.gov |

Prediction of Molecular Conformation and Geometry

The conformation of the 1,4-dihydropyridine ring is a critical determinant of its biological activity. Theoretical calculations and experimental X-ray crystallography studies have been employed to determine the preferred geometry of this scaffold.

The 1,4-DHP ring is generally not perfectly planar. researchgate.net It typically adopts a shallow-boat or flattened-boat conformation. researchgate.netnih.gov The degree of puckering is influenced by the nature and size of the substituents at the C4 position and at the C3/C5 positions.

Theoretical Predictions: Ab initio calculations have suggested that the 1,4-dihydropyridine molecule has a very flat boat conformation that can easily transition to a planar arrangement. nih.gov Theoretical studies at various levels, including semiempirical (AM1), ab initio (HF/6-31G), and DFT (B3LYP/6-31G), have been used to investigate the geometry, revealing that different substituents can influence the ring's conformation without drastically altering the fundamental geometry required for biological activity. researchgate.net

Crystallographic Evidence: X-ray crystallography provides definitive experimental evidence of the solid-state conformation. Studies on various derivatives have confirmed the shallow-boat conformation. researchgate.net In some cases, depending on the substituents, the ring can be nearly planar. researchgate.net The orientation of the substituent at the C4 position relative to the DHP ring is also crucial. For example, in many active compounds, the phenyl ring at C4 is oriented pseudo-axially and is positioned synperiplanar or antiperiplanar with respect to the C4-H bond. researchgate.net

| Compound/Study Type | Observed Conformation | Method | Reference |

|---|---|---|---|

| Unsubstituted 1,4-dihydropyridine | Very flat boat | Ab initio (6-31G*) | nih.gov |

| Benzyl 4-(3-chloro-2-fluorophenyl)-...-cyclopenta[b]pyridine-3-carboxylate | Nearly planar | X-ray crystallography | researchgate.net |

| 3-pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-...-hexahydroquinoline-3-carboxylate | Shallow-boat | X-ray crystallography | researchgate.net |

| Dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Planar | X-ray crystallography | researchgate.net |

Structure-Activity Relationship (SAR) Investigations for 1,4-Dihydropyridine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the 1,4-dihydropyridine scaffold, extensive SAR studies have been conducted, primarily in the context of their activity as calcium channel blockers. nih.govnih.gov

The key structural requirements for the activity of 1,4-DHP derivatives are well-established:

The 1,4-Dihydropyridine Ring: The integrity of the 1,4-DHP ring is essential for activity. Substitution on the ring nitrogen (N1) or its oxidation to a pyridine ring typically leads to a loss or significant reduction of activity. pharmacy180.com

Substituent at the C4 Position: An aryl group (like a phenyl ring) at the C4 position is optimal for high antagonist activity. nih.govpharmacy180.com The activity is further modulated by substituents on this aryl ring. Electron-withdrawing groups, particularly at the ortho or meta positions of the phenyl ring, generally enhance activity. nih.gov

Substituents at the C3 and C5 Positions: These positions are typically occupied by ester groups, which are considered optimal for activity. nih.govpharmacy180.com The nature and size of these ester groups can influence potency, duration of action, and tissue selectivity. nih.govresearchgate.net Asymmetrical esters (different groups at C3 and C5) can introduce chirality at the C4 position, leading to stereoselectivity in biological activity, with one enantiomer often being significantly more potent. pharmacy180.com

Substituents at the C2 and C6 Positions: Small alkyl groups, typically methyl groups, are generally required at these positions for optimal activity.

| Structural Feature | Requirement for Optimal Activity | Effect of Modification | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine Ring | Essential for activity. | Oxidation or reduction of the ring abolishes or reduces activity. Substitution at N1 is detrimental. | pharmacy180.com |

| C4-Substituent | Aryl group (e.g., phenyl) is required. | Substituents on the phenyl ring (ortho/meta electron-withdrawing groups) enhance activity. Unsubstituted or para-substituted phenyl rings reduce activity. | nih.govpharmacy180.com |

| C3 and C5 Substituents | Ester groups are most effective. | Modifying the ester moiety can regulate blocking affinity and selectivity. Non-identical esters can lead to stereoselectivity. | nih.govnih.gov |

| C2 and C6 Substituents | Small alkyl groups (e.g., methyl) are optimal. | Larger groups can decrease activity. | rsc.org |

Mechanistic Studies of 1,4 Dihydropyridine 3,5 Dicarbaldehyde Reactivity and Formation

Redox Properties and Hydrogen Donor Characteristics

The 1,4-dihydropyridine (B1200194) (DHP) scaffold is structurally analogous to dihydronicotinamide, the active part of the NADH coenzyme, which is pivotal in biological redox reactions. nih.gov This structural similarity endows 1,4-DHP derivatives with significant redox properties. nih.govresearchgate.net The key to their function as reducing agents and antioxidants lies in the presence of labile hydrogen atoms, particularly at the N-1 and C-4 positions of the dihydropyridine (B1217469) ring. nih.gov

This structural feature confers a significant hydrogen-donating ability to the molecule, allowing it to participate in reactions that terminate free radical chains, a key process in mitigating oxidative stress. nih.govnih.gov The 1,4-DHP core can be oxidized through chemical, electrochemical, and biological pathways, readily donating a hydride ion or undergoing a stepwise transfer of an electron and a hydrogen atom to an acceptor molecule. nih.gov This inherent reactivity makes 1,4-dihydropyridines, including the 3,5-dicarbaldehyde derivative, potent hydrogen donors and radical scavengers. nih.govacs.org The ease of this hydrogen donation is a defining characteristic of their chemical behavior.

Formation as Products of Lipid Peroxidation and Aldehyde Reactions

1,4-Dihydropyridine-3,5-dicarbaldehyde is not a compound synthesized by design in biological systems but is rather a byproduct of cellular damage. Specifically, it is an advanced lipoxidation end-product (ALE) that arises from the reaction of aldehydes generated during lipid peroxidation. nih.gov This process involves the oxidative degradation of polyunsaturated fatty acids, which releases a variety of reactive aldehydes. acs.org

Reaction with Malondialdehyde and Alkanals (e.g., Acetaldehyde)

The formation of the this compound core structure is a result of a multicomponent condensation reaction analogous to the Hantzsch dihydropyridine synthesis. alfa-chemistry.comthermofisher.com The key biological building blocks for this reaction are malondialdehyde (MDA), a primary product of lipid peroxidation, other short-chain aldehydes (alkanals) such as acetaldehyde (B116499), and a primary amine, typically from a biomolecule. nih.govnih.govnih.gov

MDA provides the three-carbon backbone that will ultimately form the C-5, C-6, and C-4 carbons of the dihydropyridine ring, along with their associated formyl groups (which become the dicarbaldehydes). An alkanal, such as acetaldehyde, reacts to form the substituent at the C-4 position. For instance, the reaction of two molecules of MDA with one molecule of acetaldehyde and a primary amine yields a 4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (B1253935) derivative. nih.gov These reactions can occur under mild, physiological conditions and result in the formation of stable, fluorescent products. nih.gov

Formation of Protein Adducts (e.g., Lysine (B10760008) Adducts)

In a biological context, the requisite primary amine for the formation of this compound is often supplied by the side chain of an amino acid residue in a protein. The most common target is the ε-amino group of lysine. nih.govnih.gov The reaction between MDA, acetaldehyde, and the lysine side chain results in the covalent modification of the protein, forming a stable adduct known as a malondialdehyde-acetaldehyde (MAA) adduct. nih.govmdpi.com

Specifically, the lysine-derived adduct is a 1-(Nε-lysino)-4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. nih.govnih.gov These adducts have been identified in the livers of animals administered ethanol (B145695), where both acetaldehyde and MDA levels are elevated. nih.govnih.gov The formation of these fluorescent protein adducts serves as a molecular signature of oxidative damage and is implicated in the pathogenesis of various diseases. nih.govunl.edu

| Reactant 1 | Reactant 2 | Amine Source | Product |

| Malondialdehyde (2 eq.) | Acetaldehyde (1 eq.) | Lysine (protein) | 1-(Nε-lysino)-4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde |

| Malondialdehyde (2 eq.) | Formaldehyde (1 eq.) | Lysine (peptide) | 1-(Nε-lysino)-1,4-dihydropyridine-3,5-dicarbaldehyde |

| Malondialdehyde (2 eq.) | Methylamine | Methylamine | 1,4-dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde |

Proposed Reaction Mechanisms for Adduct Formation

The mechanism for the formation of the 4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDHDC) adduct on a protein amino group is a complex, multi-step process. nih.gov It is proposed to proceed through the formation of two key intermediates:

Formation of the FAAB Adduct : One molecule of MDA and one molecule of acetaldehyde first react with a primary amino group (e.g., lysine) to form a 2-formyl-3-(alkylamino)butanal derivative, known as the FAAB adduct. nih.gov

Formation of an Enamine : A separate molecule of MDA reacts with another primary amino group to form a malondialdehyde-enamine intermediate. nih.gov

The proposed mechanism suggests that the FAAB moiety is then transferred to the nitrogen of the MDA-enamine. For this reaction to occur efficiently, it is likely that the two intermediate adducts must be formed on amino groups in close proximity on the protein surface. This transfer is followed by cyclization and dehydration to yield the stable 1,4-dihydropyridine ring structure. nih.gov This pathway highlights that the formation of the final dihydropyridine adduct is not a simple one-pot condensation but rather a sequence of specific intermediate reactions on the protein surface.

Electrochemical Oxidation Studies

The electrochemical behavior of the 1,4-dihydropyridine ring is characterized by its susceptibility to oxidation. researchgate.netosi.lv Cyclic voltammetry studies on a wide range of 1,4-DHP derivatives show an irreversible anodic peak, corresponding to the oxidation of the dihydropyridine ring to the more stable, aromatic pyridine (B92270) ring. researchgate.net

This oxidation is generally a two-electron, two-proton process. The reaction can be initiated by the removal of a single electron to form a radical cation, which is then deprotonated and loses a second electron to form the final pyridinium (B92312) cation, or the corresponding neutral pyridine if the N-1 position is unsubstituted. nih.gov The oxidation potential is influenced by the nature of the substituents on the ring. For this compound, the electron-withdrawing nature of the two carbaldehyde groups at the 3 and 5 positions would be expected to make the ring more difficult to oxidize, thus shifting the oxidation potential to more positive values compared to derivatives with electron-donating groups. The ultimate product of the electrochemical oxidation is the corresponding pyridine-3,5-dicarbaldehyde (B1611247) derivative. researchgate.net

| Compound Class | Electrochemical Process | Product | Key Findings |

| Hantzsch 1,4-Dihydropyridines | Anodic Oxidation | Corresponding Pyridine Derivatives | The oxidation is typically an irreversible, two-electron process leading to aromatization. |

| N-1 Unsubstituted 1,4-DHPs | Proton transfer followed by oxidation | Neutral Pyridine Derivatives | Aromatization can be initiated by proton transfer from the N1-position, forming an anion that is more easily oxidized than the parent compound. nih.gov |

| Cationic 1,4-DHP Amphiphiles | Anodic Oxidation | Oxidized Pyridine Form | Oxidation potentials in acetonitrile (B52724) are typically in the range of 1.6-1.7 V. researchgate.net |

Advanced Research Applications and Functional Materials Derived from 1,4 Dihydropyridine 3,5 Dicarbaldehyde

Photoelectronic Functional Materials

The inherent photophysical properties of the 1,4-dihydropyridine (B1200194) ring system make it an attractive candidate for the development of photoelectronic functional materials. The electron-rich nature of the dihydropyridine (B1217469) ring, combined with the electron-withdrawing aldehyde groups at the 3 and 5 positions in 1,4-Dihydropyridine-3,5-dicarbaldehyde, creates a push-pull electronic structure that is conducive to interesting photophysical phenomena.

Fluorescence Properties and Tuning

Derivatives of 1,4-dihydropyridine are known to exhibit fluorescence, often in the blue region of the spectrum. researchgate.net The fluorescence properties of these compounds are highly sensitive to the nature of the substituents on the dihydropyridine ring and the surrounding solvent environment. The presence of electron-withdrawing groups, such as the dicarbaldehydes in the title compound, at the 3- and 5-positions is a crucial requirement for achieving good fluorescence properties in the 1,4-DHP framework. researchgate.net

The fluorescence of 1,4-DHP derivatives can be tuned by altering the substituents at various positions on the ring. For instance, the introduction of different groups can modulate the intramolecular charge transfer (ICT) character of the excited state, leading to shifts in the emission wavelength. While specific data for this compound is not extensively documented, the general principles of fluorescence tuning in 1,4-DHPs suggest that its emission characteristics can be systematically modified.

Table 1: Factors Influencing the Fluorescence of 1,4-Dihydropyridine Derivatives

| Factor | Effect on Fluorescence | Reference |

| Substituents at 3- and 5-positions | Electron-withdrawing groups generally enhance fluorescence. | researchgate.net |

| Substituents at the 4-position | Can influence the conformation of the ring and the electronic properties, thereby affecting fluorescence. | nih.gov |

| Solvent Polarity | Increasing solvent polarity can lead to a red-shift in the emission spectrum due to stabilization of the charge-transfer excited state. | nih.gov |

Photoinduced Intramolecular Electron-Transfer Systems

The donor-acceptor architecture inherent in many 1,4-dihydropyridine derivatives makes them excellent candidates for constructing photoinduced intramolecular electron-transfer (PET) systems. In such systems, photoexcitation of a donor or acceptor moiety leads to the transfer of an electron from the donor to the acceptor, creating a charge-separated state.

While specific studies on this compound in PET systems are limited, research on analogous 1,4-DHP derivatives provides valuable insights. For example, the photochemical transformation of the drug Manidipine, a 1,4-dihydropyridine derivative, is rationalized by a mechanism driven by photoinduced electron transfer. researchgate.net The efficiency of these PET processes can be influenced by the redox potentials of the donor and acceptor units, the distance and orientation between them, and the surrounding medium. The aldehyde groups in this compound can be readily converted to other functional groups, allowing for the covalent attachment of various electron donors or acceptors to create tailored PET systems.

Applications in Photosensitive Polymers

The photosensitivity of 1,4-dihydropyridine derivatives has led to their exploration in the development of photosensitive polymers. These polymers can undergo changes in their physical or chemical properties upon exposure to light, making them useful in applications such as photolithography, data storage, and controlled drug release.

The incorporation of 1,4-dihydropyridine moieties into polymer chains can impart photoresponsive characteristics. For instance, the photochemical oxidation of the dihydropyridine ring to a pyridine (B92270) ring can alter the conjugation, polarity, and solubility of the polymer. While direct applications of this compound in photosensitive polymers are not widely reported, its bifunctional nature allows for its potential use as a crosslinking agent or as a monomer in polymerization reactions to create novel photosensitive materials.

Model Compounds in Biochemical Processes

The structural similarity of the 1,4-dihydropyridine core to the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme has made these compounds invaluable tools for studying and mimicking biological redox processes.

Mimicry of NADH Coenzyme Regeneration

NADH is a crucial coenzyme in a vast number of biological redox reactions. Its regeneration from its oxidized form, NAD+, is essential for maintaining metabolic activity. Synthetic 1,4-dihydropyridine derivatives, often referred to as NADH mimics, have been extensively studied for their ability to facilitate the regeneration of NADH. nih.govnih.gov These mimics can transfer a hydride ion to NAD+ or other substrates, thereby regenerating NADH for use in enzymatic reactions.

A novel water-soluble Hantzsch 1,4-dihydropyridine derivative has been shown to function in biological systems through the regeneration of NADH. nih.gov This opens up possibilities for using such compounds as a chemical energy source to drive various biological processes. nih.gov While the specific efficacy of this compound in NADH regeneration has not been detailed, its core structure suggests it could participate in similar hydride transfer reactions, making it a potential candidate for the development of new NADH regeneration systems.

Biosensor Development (Fluorescence-Based)

The fluorescent properties of 1,4-dihydropyridine derivatives make them attractive for the development of fluorescence-based biosensors. These sensors can be designed to detect a wide range of analytes, from metal ions to biological macromolecules, through changes in their fluorescence intensity or wavelength upon binding to the target analyte.

The aldehyde groups of this compound provide convenient handles for the attachment of recognition elements, such as enzymes, antibodies, or nucleic acids, which can confer specificity to the biosensor. The binding of the target analyte to the recognition element can induce a conformational change or a change in the local environment of the fluorophore, leading to a detectable change in the fluorescence signal. Although specific biosensors based on this compound are yet to be widely reported, the fundamental principles of fluorescence-based sensing and the chemical versatility of this compound suggest a promising future in this area.

Precursors in Complex Heterocyclic Synthesis

This compound is a valuable intermediate in the synthesis of intricate heterocyclic compounds. The aldehyde groups provide convenient handles for cyclization and condensation reactions, allowing for the elaboration of the 1,4-DHP core into more complex structures.

Scaffolds for Chemical Probe Development

The 1,4-dihydropyridine scaffold is increasingly recognized for its utility in the development of chemical probes, which are essential tools for studying biological systems. nih.govrsc.orgrsc.org The aldehyde functionalities of this compound are particularly well-suited for this purpose, as they can be readily modified to incorporate reporter groups, such as fluorophores, or to attach linkers for conjugation to other molecules.

A notable example of the application of the 1,4-DHP framework in probe development is the creation of fluorescent sensors. For instance, 1,4-DHP derivatives have been utilized to construct a fluorescent probe for the detection of hydrazine (B178648) hydrate (B1144303). nih.gov This probe exhibits aggregation-induced emission (AIE) properties and has a fluorescence emission in the near-infrared range, demonstrating the potential of the 1,4-DHP core to serve as a platform for sensitive and selective detection of analytes. nih.gov

Moreover, the 1,4-DHP scaffold has been functionalized to create fluorescent ligands for imaging biological targets, such as L-type calcium channels. nih.gov These probes enable the visualization and study of their distribution and dynamics in living cells. The synthetic accessibility and tunable photophysical properties of 1,4-DHP derivatives make them an attractive scaffold for the rational design of targeted fluorescent probes. The aldehyde groups of this compound would offer a straightforward route for the covalent attachment of various fluorophores or targeting moieties, facilitating the development of novel chemical probes for a wide range of biological applications. nih.govrsc.org

A significant advancement in the synthetic utility of this compound is the organocatalytic enantioselective desymmetrization of prochiral 1,4-dihydropyridine-3,5-dicarbaldehydes. mdpi.com This reaction, catalyzed by N-heterocyclic carbenes, allows for the selective transformation of one of the two aldehyde groups into a carboxylate, yielding a highly enantiomerically enriched 5-formyl-1,4-DHP-3-carboxylate. mdpi.com This powerful strategy not only provides access to chiral 1,4-DHP building blocks but also opens up avenues for the synthesis of unsymmetrically functionalized derivatives that can be used as scaffolds for more complex and specific chemical probes. The remaining aldehyde group can be further derivatized, allowing for the introduction of different functionalities at the 3 and 5 positions of the dihydropyridine ring.

| Reaction Type | Reactants | Product | Significance |

| Organocatalytic Desymmetrization | Prochiral this compound, NHC catalyst, oxidant, alcohol | Enantiomerically enriched 5-formyl-1,4-DHP-3-carboxylate | Access to chiral, unsymmetrically functionalized 1,4-DHP scaffolds. mdpi.com |

| Photochemical Cycloaddition | 4-Aryl-3,5-dibenzoyl-1,4-dihydropyridines, maleimides | Tricyclic and tetracyclic nitrogen heterocycles | Synthesis of complex, three-dimensional fused ring systems. nih.gov |

| Fluorescent Probe Synthesis | 1,4-DHP derivatives, malonaldehyde, hydrazine hydrate | Fluorescent hydrazine hydrate probe | Development of chemical sensors with near-infrared emission and AIE properties. nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives is a significant focus of current research, as the stereochemistry of these molecules often dictates their biological activity. While classical Hantzsch synthesis typically yields racemic mixtures of unsymmetrical 1,4-DHPs, modern methodologies are targeting enantiopure compounds. rsc.org

A particularly promising strategy for introducing chirality is the organocatalytic enantioselective desymmetrization of prochiral 1,4-dihydropyridine-3,5-dicarbaldehydes. researchgate.net This approach utilizes small chiral organic molecules as catalysts to selectively modify one of the two identical aldehyde groups, thereby creating a chiral center. This method holds great potential for producing pharmacologically relevant 1,4-dihydropyridine-3,5-dicarboxylates. researchgate.net

Future research in this area will likely focus on the design of new, more efficient, and highly selective organocatalysts. The development of catalytic asymmetric methods is considered a top priority in medicinal chemistry for delivering practical and widely applicable routes to chiral 1,4-DHPs. rsc.org Other stereoselective strategies that will continue to be explored include the use of chiral auxiliaries, chiral cyclocondensation partners, and enzymatic resolutions. rsc.orgwur.nl

Table 1: Comparison of Stereoselective Synthesis Strategies for 1,4-Dihydropyridine Derivatives

| Strategy | Description | Advantages | Challenges |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the starting material to direct the stereochemical outcome of the reaction. | Well-established, often provides high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalysts | A small amount of a chiral catalyst (metal complex or organocatalyst) is used to control the enantioselectivity of the reaction. | Atom-economical, can be highly enantioselective. rsc.org | Catalyst development can be complex and expensive. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. | High enantioselectivity, mild reaction conditions. | Often limited to specific substrates, may result in a maximum theoretical yield of 50% for the desired enantiomer. |

| Desymmetrization | A prochiral molecule with two identical functional groups is selectively transformed by a chiral reagent or catalyst. researchgate.net | Can be highly efficient in creating stereocenters. nih.gov | Requires a suitable prochiral substrate. |

Exploration of New Derivatization Strategies for Enhanced Functionality

The two aldehyde groups of 1,4-Dihydropyridine-3,5-dicarbaldehyde are reactive handles that can be readily modified to introduce a wide array of functional groups. This derivatization is key to tuning the compound's physical, chemical, and biological properties for specific applications. Future research will undoubtedly explore novel chemical transformations of these aldehyde moieties to create derivatives with enhanced functionalities. nih.gov

The synthesis of hybrid molecules, where the 1,4-dihydropyridine core is linked to other pharmacologically active scaffolds, is a growing trend. nih.gov For instance, the aldehyde groups can be converted into imines, amides, or other functional groups to link them to moieties known for their analgesic, anticancer, or antimicrobial properties. nih.govresearchgate.net This approach aims to create multifunctional molecules with improved therapeutic profiles. sphinxsai.comresearchgate.net

Furthermore, derivatization can be used to improve the solubility, stability, and bioavailability of 1,4-dihydropyridine-based compounds. nih.gov The introduction of polar groups, for example, can enhance water solubility, which is often a challenge for this class of compounds. nih.gov The development of efficient and selective methods for these transformations will be crucial for advancing the applications of this compound. nih.gov

Advanced Computational Modeling for Mechanism Elucidation and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new molecules with desired properties. nih.gov For this compound, advanced computational modeling will play a pivotal role in several areas.

Density Functional Theory (DFT) studies are being employed to elucidate the intricate mechanisms of Hantzsch-like reactions used to synthesize the dihydropyridine (B1217469) ring. rsc.orgnih.gov By calculating the energy barriers of different reaction pathways and analyzing the structures of transition states and intermediates, researchers can understand the factors that control the reaction's outcome and selectivity. rsc.org This knowledge is crucial for optimizing reaction conditions and improving the yields of desired products. nih.gov

Moreover, computational methods are at the forefront of the rational design of novel 1,4-dihydropyridine derivatives. nih.govnih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how modifications to the this compound scaffold will affect its interaction with biological targets. researchgate.net This in silico approach allows for the screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and thereby accelerating the drug discovery process. researchgate.net

Table 2: Applications of Computational Modeling in 1,4-Dihydropyridine Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis. rsc.org | Understanding of transition state energies, reaction pathways, and factors influencing selectivity. nih.gov |

| Molecular Docking | Predicting the binding mode of derivatives with biological targets (e.g., enzymes, receptors). sphinxsai.com | Identification of key intermolecular interactions and prediction of binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of derivatives to their biological activity. researchgate.net | Predicting the activity of unsynthesized compounds and guiding the design of more potent analogs. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of 1,4-dihydropyridine derivatives and their complexes with biological targets over time. | Understanding conformational changes, binding stability, and the role of solvent. |

Integration into Supramolecular Assemblies and Hybrid Materials

The ability of the 1,4-dihydropyridine ring, with its N-H group acting as a hydrogen bond donor and the carbonyl groups of the aldehyde substituents acting as acceptors, to participate in non-covalent interactions makes this compound an attractive building block for supramolecular chemistry .

Future research will likely explore the self-assembly of this compound and its derivatives into well-defined supramolecular structures such as chains, sheets, or more complex architectures through hydrogen bonding. The formation of these ordered assemblies can lead to materials with interesting optical, electronic, or host-guest properties.

Furthermore, this compound can be incorporated into hybrid materials . For example, it could be grafted onto the surface of nanoparticles or integrated into the framework of metal-organic frameworks (MOFs) or polymers. The aldehyde groups provide convenient points of attachment for covalent linkage to other components. Such hybrid materials could find applications in areas like catalysis, sensing, or drug delivery, combining the properties of the dihydropyridine unit with those of the other material components.

Q & A

Q. Advanced Structural Analysis :

- X-ray crystallography : Provides precise bond lengths, angles, and conformation. For instance, the puckered "flattened-boat" conformation of the dihydropyridine ring was confirmed in a derivative with a pyrazole substituent .

- DFT calculations : Validate experimental data by optimizing geometry and computing electronic properties (e.g., HOMO-LUMO gaps). Discrepancies >0.05 Å in bond lengths may indicate crystallographic disorder or dynamic effects .

Example : A study on 4-(4-chlorophenyl)-substituted MDHDC used ORTEP diagrams and Hirshfeld surface analysis to map intermolecular interactions .

What role does MDHDC play in autoimmune and inflammatory diseases, and what experimental models are used to study its biological activity?

Biological Significance :

MDHDC is a stable adduct formed during oxidative stress, modifying lysine residues in proteins (e.g., malondialdehyde-acetaldehyde adducts). It is implicated in atherosclerosis and rheumatoid arthritis by triggering antibody responses .

Methodologies :

- Mass spectrometry : Identifies MDHDC-modified peptides in serum proteins (e.g., BSA), with Mascot scores >13 indicating significant modification .

- Immunoassays : ELISA or Western blot using anti-MAA/MDHDC antibodies quantifies adduct levels in patient samples .

How can researchers address contradictions in regioselectivity during multicomponent syntheses of MDHDC analogs?

Advanced Mechanistic Insight :

Regioselectivity challenges arise from competing pathways in multicomponent reactions (e.g., cyclocondensation of aldehydes, malononitrile, and amines). Factors include:

- Electronic effects : Electron-withdrawing substituents on aldehydes favor nucleophilic attack at specific positions.

- Steric hindrance : Bulky substituents (e.g., 2,6-dichlorophenyl) direct reaction pathways, as shown in 68–79% yields for 3,5-dicarbonitrile derivatives .

Resolution Strategy : - Kinetic vs. thermodynamic control : Varying reaction time/temperature shifts product distribution.

- Computational modeling : Predicts transition states to optimize conditions .

What spectroscopic techniques are essential for characterizing MDHDC derivatives, and how are data interpreted?

Q. Basic Characterization :

- NMR : ¹H NMR reveals dihydropyridine protons (δ 4.5–5.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–190 ppm) .

- IR : Stretching vibrations for aldehyde (∼1700 cm⁻¹) and C=N (∼1640 cm⁻¹) groups .

- Mass spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ for C₁₉H₂₃NO₆) .

How do MDHDC-protein adducts contribute to disease pathology, and what are the challenges in quantifying these modifications?

Advanced Biomedical Research :

MDHDC adducts alter protein function and promote inflammation. Challenges include:

- Low abundance : Enrichment techniques (e.g., immunoaffinity columns) are required prior to LC-MS/MS .

- Epitope variability : Antibodies may cross-react with structurally similar adducts (e.g., MDA-lysine vs. MDHDC) .

Case Study : In rheumatoid arthritis, synovial fluid analysis shows elevated anti-MDHDC IgG, correlating with disease activity .

What computational tools are recommended for predicting the reactivity and stability of MDHDC derivatives?

Q. Advanced Computational Methods :

- DFT with IRI (Interaction Region Indicator) : Maps non-covalent interactions (e.g., hydrogen bonds) in crystal structures .

- Molecular docking : Screens binding affinities to biological targets (e.g., calcium channels or antibodies) .

Example : A DFT study on a 4-chlorophenyl-substituted MDHDC derivative revealed intramolecular CH···O interactions stabilizing the dihydropyridine ring .

How can researchers optimize synthetic yields of MDHDC derivatives while minimizing side reactions?

Q. Methodological Optimization :

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids improve cyclization efficiency .

- Solvent-free conditions : Reduce byproduct formation in Hantzsch-type syntheses .

- Microwave-assisted synthesis : Shortens reaction time (e.g., from 24 hours to 30 minutes) .

What are the emerging applications of MDHDC derivatives in material science, and how are their electronic properties tailored?

Q. Advanced Applications :

- Fluorescent probes : MDHDC’s intrinsic fluorescence (λₑₘ ∼450 nm) is exploited in bioimaging .

- Coordination polymers : Aldehyde groups act as ligands for metal ions (e.g., Cu²⁺ or Fe³⁺), forming porous frameworks .

Design Strategy : Substituents (e.g., electron-withdrawing nitro groups) modulate HOMO-LUMO gaps for optoelectronic applications .

How do structural modifications at the 4-position of MDHDC influence biological activity and metabolic stability?

Q. Structure-Activity Relationship (SAR) :

- Electron-donating groups (e.g., methoxy) : Enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

- Bulky aryl substituents : Improve binding to hydrophobic pockets in target proteins (e.g., calcium channels) .

Case Study : Nimodipine, a 3,5-dicarboxylate analog, shows neuroprotective effects due to its 3-nitrophenyl group at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.